One of the primary applications of Radiprodil in scientific research is investigating neurological disorders associated with abnormal NMDA receptor activity. Studies have explored its potential role in understanding and treating conditions such as:
Beyond specific diseases, Radiprodil is also a valuable tool for researchers studying the basic functions of NMDA receptors. By selectively blocking these receptors, scientists can observe the resulting changes in neuronal activity and behavior. This information helps to elucidate the role of NMDA receptors in various physiological processes.
One area of research involves using Radiprodil to understand the role of NMDA receptors in learning and memory. Studies have employed Radiprodil to investigate how blocking these receptors affects memory formation and consolidation [].
Radiprodil, chemically known as 2-[4-(4-fluorobenzyl)-piperidine-1-yl]-2-oxo-N-(2-oxo-2,3-dihydro-benzoxazole-6-yl)-acetamide, is a small molecule primarily recognized as a negative allosteric modulator of the N-Methyl-D-Aspartate receptor, specifically targeting the GluN2B subunit. Its molecular formula is C21H20FN3O4, with a molecular weight of approximately 397.41 g/mol. Radiprodil has been investigated for its potential therapeutic applications in conditions such as Infantile Spasms and Diabetic Peripheral Neuropathic Pain, showcasing its relevance in neurology and pain management .
Radiprodil acts as a negative allosteric modulator of the NMDA receptor, specifically targeting the NR2B subunit []. NMDA receptors are crucial for excitatory neurotransmission in the brain. By binding to the NR2B subunit, Radiprodil modulates receptor activity, potentially leading to altered neuronal signaling. This mechanism is of interest for conditions where excessive NMDA receptor activity is implicated, such as epilepsy and neuropathic pain [].
A study investigating Radiprodil's effect on infantile spasms found that it might exert its anti-seizure effect through its prominent activity during the developmental period when NR2B expression is high [].
The biological activity of radiprodil is primarily linked to its role as a selective antagonist of the GluN2B subunit of the N-Methyl-D-Aspartate receptor. It exhibits potent inhibitory effects (IC50 = 8 nM) on these receptors, which are critical in synaptic plasticity and neurotoxicity. Radiprodil has shown promise in mitigating seizures associated with GRIN2A gain-of-function mutations and has demonstrated neuroprotective effects by reducing calcium influx through N-Methyl-D-Aspartate receptors during excitotoxicity . Additionally, it has been observed to influence dendritic spine density in mouse hippocampal neurons, indicating potential implications for cognitive functions .
The synthesis of radiprodil involves several steps that typically include the formation of the piperidine ring and subsequent modifications to introduce the benzoxazole moiety. Detailed methodologies often employ techniques such as:
Radiprodil's primary applications are in the field of neurology. Its potential uses include:
Research has indicated that radiprodil interacts selectively with the GluN2B subunit of N-Methyl-D-Aspartate receptors, providing insights into its mechanism as a negative allosteric modulator. Studies have shown that it can effectively block receptor activation induced by glutamate and glycine, thereby reducing excitatory neurotransmission that can lead to neuronal damage . Furthermore, radiprodil's ability to modulate synaptic activity suggests it may have broader implications for understanding synaptic plasticity and related neurological disorders.
Radiprodil belongs to a class of compounds known as "prodils," which are characterized by their interactions with N-Methyl-D-Aspartate receptors. Here is a comparison with similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ifenprodil | Non-selective antagonist of N-Methyl-D-Aspartate receptors | Broader receptor interaction |
Memantine | Uncompetitive antagonist at N-Methyl-D-Aspartate receptors | Used primarily for Alzheimer's disease |
Ro 25-6981 | Selective antagonist for GluN2B subunit | Specificity similar to radiprodil |
Radiprodil's specificity for the GluN2B subunit makes it particularly unique among these compounds, offering potential advantages in targeting specific neurological pathways without affecting other receptor types significantly . This selectivity may lead to fewer side effects compared to less selective agents.
Radiprodil, also known by its developmental code RGH-896, is a synthetic organic compound with the molecular formula C21H20FN3O4 [1] [2]. The molecule represents a complex heterocyclic structure designed as a selective N-methyl-D-aspartate receptor subunit 2B antagonist [3]. The molecular architecture of radiprodil incorporates multiple aromatic and heterocyclic systems, including a benzoxazole ring, a piperidine ring, and a fluorinated aromatic system, all connected through strategically positioned linking groups.
The International Union of Pure and Applied Chemistry name for radiprodil is 2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide [1] [2]. This systematic nomenclature reflects the complex connectivity pattern within the molecule, highlighting the presence of the key structural elements that contribute to its pharmacological activity. The simplified molecular input line entry system representation is C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4 [1] [4], which provides a linear encoding of the molecular structure suitable for computational applications.
The molecular weight of radiprodil is 397.4 grams per mole [1] [2] [4], with a monoisotopic mass of 397.143784 daltons [2]. The compound is assigned Chemical Abstracts Service registry number 496054-87-6 [1] [2]. The International Chemical Identifier Key for radiprodil is GKGRZLGAQZPEHO-UHFFFAOYSA-N [1] [2], providing a unique identifier for database searches and computational applications.
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₀FN₃O₄ |
Molecular Weight | 397.4 g/mol |
Monoisotopic Mass | 397.143784 g/mol |
CAS Number | 496054-87-6 |
InChI Key | GKGRZLGAQZPEHO-UHFFFAOYSA-N |
The molecular architecture of radiprodil is characterized by the presence of several distinct functional groups that collectively contribute to its biological activity and pharmacological properties. The benzoxazole ring system represents one of the most significant structural features, consisting of a 2-oxo-3H-1,3-benzoxazol-6-yl moiety [1] [5]. This heterocyclic system incorporates both nitrogen and oxygen heteroatoms within a fused bicyclic framework, creating a planar aromatic system with specific electronic properties that facilitate interaction with the target receptor.
The piperidine ring constitutes another crucial structural element, functioning as a 4-substituted saturated six-membered heterocycle containing nitrogen [6]. This aliphatic ring system provides conformational flexibility to the molecule while maintaining a basic nitrogen center that can participate in electrostatic interactions with the receptor binding site. The piperidine ring serves as a central scaffold connecting the fluorobenzyl substituent to the acetamide linkage.
The fluorobenzyl group represents a para-fluorinated aromatic system attached to the piperidine ring through a methylene bridge [7]. The 4-fluorobenzyl substituent incorporates a fluorine atom at the para position of the benzyl ring, which enhances the lipophilic character of the molecule and contributes to binding affinity through specific interactions with hydrophobic regions of the receptor binding site [8] [9].
The acetamide linkage connecting the benzoxazole moiety to the rest of the molecule functions as a critical hydrogen bonding site [1]. This secondary amide group possesses both hydrogen bond donor and acceptor capabilities, enabling formation of specific interactions with amino acid residues in the receptor binding pocket. The alpha-dicarbonyl system, also known as a glyoxyl group, creates an electron-withdrawing environment that influences the electronic properties of adjacent functional groups [1].
Functional Group | Chemical Description | Role in Receptor Binding |
---|---|---|
Benzoxazole ring | 2-oxo-3H-1,3-benzoxazol-6-yl | Hydrogen bonding with GluN2B ATD |
Piperidine ring | 4-substituted piperidine | Conformational flexibility |
Fluorobenzyl group | 4-fluorobenzyl substituent | Hydrophobic interactions |
Acetamide linkage | N-acetamide connector | Hydrogen bonding site |
Alpha-dicarbonyl | Glyoxyl connecting group | Electron-withdrawing effect |
The stereochemical analysis of radiprodil reveals important structural characteristics that influence its biological activity and receptor selectivity. The molecule contains multiple conformationally flexible bonds that allow for various spatial arrangements of its functional groups [10]. The piperidine ring can adopt different chair conformations, with the 4-fluorobenzyl substituent occupying either axial or equatorial positions, affecting the overall three-dimensional shape of the molecule.
The alpha-dicarbonyl system connecting the piperidine ring to the acetamide linkage creates a relatively rigid planar arrangement due to the conjugation between the two carbonyl groups [1]. This structural feature restricts rotation around the central bonds and influences the spatial relationship between the piperidine and benzoxazole portions of the molecule. The planarity of this connecting region is crucial for optimal positioning of the molecule within the receptor binding site.
Unlike some related N-methyl-D-aspartate receptor antagonists such as ifenprodil, radiprodil does not possess classical stereogenic centers with defined R or S configurations [11] [12]. However, the molecule exhibits conformational flexibility that allows for different spatial arrangements of its substituents. The absence of permanent stereogenic centers simplifies the synthetic preparation and pharmaceutical development of radiprodil compared to chiral analogues that require enantiomeric separation.
The benzoxazole ring system maintains a planar geometry due to its aromatic character and the constraint imposed by the fused ring structure [5]. This planarity is essential for proper stacking interactions with aromatic amino acid residues in the receptor binding site and contributes to the selectivity profile of the compound.
Radiprodil belongs to a class of selective GluN2B NMDA receptor antagonists that share common structural motifs while exhibiting distinct pharmacological profiles [11] [9]. Comparison with ifenprodil, the prototypical member of this class, reveals both similarities and differences in molecular architecture. Ifenprodil possesses a phenylethanolamine pharmacophore with a molecular weight of 325.4 grams per mole and incorporates phenolic hydroxyl groups that form critical hydrogen bonds with the receptor [11]. In contrast, radiprodil employs a benzoxazole ring system as the primary hydrogen bonding element, resulting in a higher molecular weight of 397.4 grams per mole [1] [4].
The structural comparison extends to other related compounds including eliprodil, Ro 25-6981, and traxoprodil [13]. Eliprodil incorporates a benzisoxazole ring system with a molecular weight of 385.5 grams per mole but demonstrates significantly lower potency at GluN2B receptors with an IC50 value of 1200 nanomolar compared to radiprodil's 69 nanomolar [4] [13]. Ro 25-6981 represents the most potent analogue in this series with an IC50 of 9 nanomolar, achieved through the incorporation of additional hydroxyl groups that enhance hydrogen bonding interactions [13].
The fluorobenzyl substituent present in radiprodil is also found in traxoprodil, suggesting that this structural feature contributes to binding affinity and selectivity [13]. However, traxoprodil incorporates a pyrrolidine ring instead of piperidine and maintains the phenylethanolamine pharmacophore, resulting in different pharmacological properties despite structural similarities.
Compound | Molecular Weight | Key Structural Features | GluN2B IC50 (nM) | Pharmacophore Type |
---|---|---|---|---|
Radiprodil | 397.4 g/mol | Benzoxazole + piperidine + fluorobenzyl | 69 | Benzoxazole-based |
Ifenprodil | 325.4 g/mol | Phenolic hydroxyl + piperidine + benzyl | 34 | Phenylethanolamine |
Eliprodil | 385.5 g/mol | Benzisoxazole + piperidine + phenethyl | 1200 | Benzisoxazole-based |
Ro 25-6981 | 340.4 g/mol | Phenolic hydroxyl + piperidine + 4-hydroxybenzyl | 9 | Phenylethanolamine |
Traxoprodil | 345.4 g/mol | Phenolic hydroxyl + pyrrolidine + fluorobenzyl | 65 | Phenylethanolamine |
The binding mode analysis reveals that radiprodil, like other GluN2B-selective antagonists, interacts with the amino terminal domain interface between GluN1 and GluN2B subunits [9] [13]. The benzoxazole ring system occupies a binding cavity that overlaps with but is distinct from the phenolic hydroxyl binding region utilized by ifenprodil and related phenylethanolamines [11] [13]. This structural difference contributes to the unique pharmacological profile of radiprodil and its potential advantages in terms of selectivity and side effect profile.
The physical and chemical properties of radiprodil reflect its complex molecular structure and heterocyclic composition. The molecular weight of 397.4 grams per mole places radiprodil in the middle range of molecular weights for central nervous system drugs, consistent with its ability to cross biological membranes while maintaining sufficient molecular complexity for selective receptor binding [1] [2] [4].
The melting point of radiprodil has been reported as 223-225 degrees Celsius [14], indicating significant intermolecular forces and molecular stability under standard conditions. This relatively high melting point is consistent with the presence of multiple hydrogen bonding sites and aromatic ring systems that contribute to crystal lattice stability. The thermal stability implied by this melting point range suggests that radiprodil can withstand typical pharmaceutical processing conditions without decomposition.
The predicted relative density of radiprodil is 1.394 grams per cubic centimeter [4], indicating that the compound is denser than water due to the presence of the fluorine atom and multiple aromatic ring systems. This density value is consistent with organic compounds containing heteroatoms and aromatic systems.
Solubility characteristics are crucial for pharmaceutical applications, and radiprodil demonstrates good solubility in dimethyl sulfoxide at 220 milligrams per milliliter, corresponding to 553.6 millimolar concentration [4]. This high solubility in dimethyl sulfoxide facilitates preparation of stock solutions for biological testing and suggests favorable dissolution properties in appropriate pharmaceutical solvents. The compound exhibits more limited aqueous solubility, which is typical for lipophilic central nervous system drugs [15].
Physical Property | Value | Significance |
---|---|---|
Molecular Weight | 397.4 g/mol | Optimal for CNS penetration |
Melting Point | 223-225°C | High thermal stability |
Relative Density | 1.394 g/cm³ (predicted) | Denser than water |
DMSO Solubility | 220 mg/mL (553.6 mM) | Good organic solvent solubility |
Number of Rotatable Bonds | 7 | Moderate conformational flexibility |
Number of Aromatic Rings | 2 | Contributes to receptor binding |